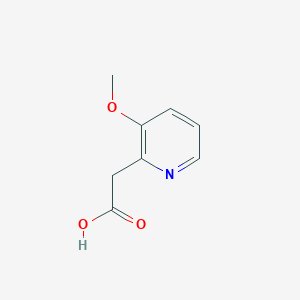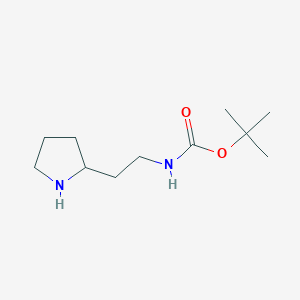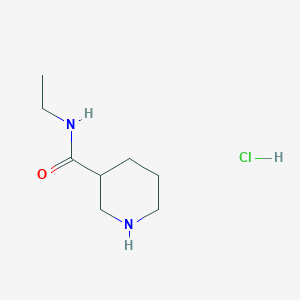
1-(Piridin-4-il)but-3-en-1-amina
Descripción general
Descripción
“1-(Pyridin-4-yl)but-3-en-1-amine” is a chemical compound with the CAS Number: 845253-09-0 . It has a molecular weight of 148.21 . The IUPAC name for this compound is 1-(4-pyridinyl)-3-buten-1-amine .
Molecular Structure Analysis
The InChI code for “1-(Pyridin-4-yl)but-3-en-1-amine” is 1S/C9H12N2/c1-2-3-9(10)8-4-6-11-7-5-8/h2,4-7,9H,1,3,10H2 . This code provides a standard way to encode the compound’s molecular structure.Aplicaciones Científicas De Investigación
Tratamiento de la diabetes
Se ha demostrado que los compuestos con estructuras de piridina reducen los niveles de glucosa en sangre, lo que puede ser beneficioso para tratar afecciones como la hiperglucemia, la diabetes tipo 1 y otros trastornos relacionados .
Agentes antituberculosos
Se han sintetizado y evaluado derivados de piridina por su actividad antituberculosa contra Mycobacterium tuberculosis, lo cual es significativo para desarrollar nuevos tratamientos para la tuberculosis .
Desarrollo de profármacos contra el cáncer
El compuesto (S)-1-(piridin-4-il)-1,3-propanodiol, una estructura relacionada, se ha utilizado como intermedio en posibles fármacos para el tratamiento del cáncer de hígado y otros compuestos preclínicos .
Aplicaciones biomédicas
Las pirazolo[3,4-b]piridinas, que comparten una parte de piridina similar, se han utilizado para una amplia gama de objetivos biológicos debido a sus posibles usos biológicos .
Inhibición de la glucólisis para el tratamiento del cáncer
Se han sintetizado inhibidores que contienen estructuras de piridina para suprimir la proliferación de células endoteliales y cancerosas, lo que ofrece posibles ventajas en el tratamiento del cáncer a través de un efecto sinérgico con otros inhibidores .
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mecanismo De Acción
Target of Action
Similar compounds have been known to interact with various cellular targets, influencing a range of biological processes .
Mode of Action
The compound likely interacts with its targets in a manner that induces changes at the molecular level, potentially altering cellular functions .
Biochemical Pathways
It’s plausible that the compound could influence multiple pathways, given the broad range of biological activities associated with similar compounds .
Pharmacokinetics
The compound’s molecular weight of 14821 suggests that it may have favorable pharmacokinetic properties, as compounds with a molecular weight below 500 are generally well-absorbed and distributed in the body .
Result of Action
Based on the activities of similar compounds, it’s plausible that the compound could have a range of effects at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-(Pyridin-4-yl)but-3-en-1-amine. For instance, the compound is sensitive to air and should be stored in cool, dry conditions in well-sealed containers . These factors should be considered when handling and using the compound.
Análisis Bioquímico
Biochemical Properties
1-(Pyridin-4-yl)but-3-en-1-amine plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities and protein interactions. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates. Additionally, 1-(Pyridin-4-yl)but-3-en-1-amine can bind to proteins like hemoglobin, affecting their function and stability. These interactions are primarily driven by the compound’s ability to form hydrogen bonds and engage in hydrophobic interactions with the active sites of enzymes and proteins .
Cellular Effects
The effects of 1-(Pyridin-4-yl)but-3-en-1-amine on cellular processes are profound. It influences cell signaling pathways by modulating the activity of kinases and phosphatases, leading to altered phosphorylation states of key signaling molecules. This compound also affects gene expression by interacting with transcription factors and influencing their binding to DNA. Furthermore, 1-(Pyridin-4-yl)but-3-en-1-amine impacts cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the levels of metabolites and energy production .
Molecular Mechanism
At the molecular level, 1-(Pyridin-4-yl)but-3-en-1-amine exerts its effects through several mechanisms. It can bind to the active sites of enzymes, either inhibiting or activating their catalytic functions. This binding often involves hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-substrate complex. Additionally, 1-(Pyridin-4-yl)but-3-en-1-amine can modulate gene expression by binding to transcription factors and altering their conformation, thereby affecting their ability to regulate target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(Pyridin-4-yl)but-3-en-1-amine have been observed to change over time. The compound is relatively stable under standard storage conditions, but it can degrade when exposed to light or high temperatures. Long-term studies have shown that prolonged exposure to 1-(Pyridin-4-yl)but-3-en-1-amine can lead to cumulative effects on cellular function, including changes in cell viability and proliferation rates .
Dosage Effects in Animal Models
The effects of 1-(Pyridin-4-yl)but-3-en-1-amine vary with different dosages in animal models. At low doses, the compound has been found to enhance certain cellular functions, such as increased enzyme activity and improved metabolic efficiency. At high doses, 1-(Pyridin-4-yl)but-3-en-1-amine can exhibit toxic effects, including oxidative stress and cellular apoptosis. These threshold effects highlight the importance of dosage optimization in experimental settings .
Metabolic Pathways
1-(Pyridin-4-yl)but-3-en-1-amine is involved in several metabolic pathways, primarily those related to amino acid metabolism and neurotransmitter synthesis. It interacts with enzymes such as monoamine oxidase and amino acid decarboxylase, influencing the production and degradation of neurotransmitters like dopamine and serotonin. These interactions can affect metabolic flux and alter the levels of key metabolites in the cell .
Transport and Distribution
Within cells and tissues, 1-(Pyridin-4-yl)but-3-en-1-amine is transported and distributed through interactions with specific transporters and binding proteins. It can bind to membrane transporters, facilitating its uptake into cells, and interact with intracellular binding proteins that influence its localization and accumulation. These interactions are crucial for the compound’s bioavailability and efficacy .
Subcellular Localization
The subcellular localization of 1-(Pyridin-4-yl)but-3-en-1-amine is influenced by targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, where it exerts its effects on gene expression and metabolic processes. These localization patterns are essential for understanding the compound’s functional roles within the cell .
Propiedades
IUPAC Name |
1-pyridin-4-ylbut-3-en-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c1-2-3-9(10)8-4-6-11-7-5-8/h2,4-7,9H,1,3,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHUCTOFHNCFEPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(C1=CC=NC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401287318 | |
| Record name | α-2-Propen-1-yl-4-pyridinemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401287318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
845253-09-0 | |
| Record name | α-2-Propen-1-yl-4-pyridinemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=845253-09-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | α-2-Propen-1-yl-4-pyridinemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401287318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![6-Chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1395259.png)
![6-Fluoro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1395260.png)





![3-Iodo-7-methoxy-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1395269.png)

